molecular formula C24H16F4Sn B14512159 Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane CAS No. 62980-97-6

Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane

Cat. No.: B14512159
CAS No.: 62980-97-6
M. Wt: 499.1 g/mol
InChI Key: SGVIKPPPQBJDAM-UHFFFAOYSA-N
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Description

Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane is a chemical compound with the molecular formula C24H14F4Sn It is a type of organotin compound, which means it contains tin (Sn) bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-fluorophenyl)bis(4-fluorophenyl)stannane typically involves the reaction of 3-fluorophenyl and 4-fluorophenyl derivatives with a tin precursor. One common method is the Stille coupling reaction, where organotin compounds are formed by coupling aryl halides with organotin reagents in the presence of a palladium catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Catalyst: Palladium(0) complexes

    Temperature: 50-100°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents

    Substitution: Halogenating agents or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.

Mechanism of Action

The mechanism of action of bis(3-fluorophenyl)bis(4-fluorophenyl)stannane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-chlorophenyl)bis(4-chlorophenyl)stannane
  • Bis(3-bromophenyl)bis(4-bromophenyl)stannane
  • Bis(3-iodophenyl)bis(4-iodophenyl)stannane

Uniqueness

Bis(3-fluorophenyl)bis(4-fluorophenyl)stannane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

CAS No.

62980-97-6

Molecular Formula

C24H16F4Sn

Molecular Weight

499.1 g/mol

IUPAC Name

bis(3-fluorophenyl)-bis(4-fluorophenyl)stannane

InChI

InChI=1S/4C6H4F.Sn/c4*7-6-4-2-1-3-5-6;/h2*2-5H;2*1-2,4-5H;

InChI Key

SGVIKPPPQBJDAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Sn](C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=CC(=C4)F)F

Origin of Product

United States

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